2'-Methyl-biphenyl-3-sulfonyl chloride 2'-Methyl-biphenyl-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343735
InChI: InChI=1S/C13H11ClO2S/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)17(14,15)16/h2-9H,1H3
SMILES: CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl
Molecular Formula: C13H11ClO2S
Molecular Weight: 266.74 g/mol

2'-Methyl-biphenyl-3-sulfonyl chloride

CAS No.:

Cat. No.: VC13343735

Molecular Formula: C13H11ClO2S

Molecular Weight: 266.74 g/mol

* For research use only. Not for human or veterinary use.

2'-Methyl-biphenyl-3-sulfonyl chloride -

Specification

Molecular Formula C13H11ClO2S
Molecular Weight 266.74 g/mol
IUPAC Name 3-(2-methylphenyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C13H11ClO2S/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)17(14,15)16/h2-9H,1H3
Standard InChI Key YKJZWBIGRUEODH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl
Canonical SMILES CC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of two benzene rings connected by a single covalent bond (biphenyl system). A methyl group (CH3-\text{CH}_3) is attached to the 2' position of one ring, while a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) occupies the 3 position of the adjacent ring . This arrangement confers unique electronic and steric properties, influencing its reactivity in nucleophilic substitution reactions.

Synthesis and Manufacturing Processes

Chlorosulfonation of Biphenyl Derivatives

A common route to aryl sulfonyl chlorides involves the reaction of biphenyl derivatives with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}). For example, biphenyl-4,4'-disulfonyl chloride is synthesized by treating biphenyl with excess chlorosulfonic acid in methylene chloride, followed by hydrolysis and purification . Adapting this method, 2'-methyl-biphenyl-3-sulfonyl chloride could be synthesized via selective chlorosulfonation of 2'-methylbiphenyl under controlled conditions.

Reaction Mechanism:

2’-Methylbiphenyl+2ClSO3H2’-Methyl-biphenyl-3-sulfonyl chloride+H2SO4+HCl\text{2'-Methylbiphenyl} + 2 \, \text{ClSO}_3\text{H} \rightarrow \text{2'-Methyl-biphenyl-3-sulfonyl chloride} + \text{H}_2\text{SO}_4 + \text{HCl}

The reaction typically proceeds at room temperature, with the sulfonic acid intermediate subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) .

Physicochemical Properties

Stability and Reactivity

As a sulfonyl chloride, it is moisture-sensitive and undergoes hydrolysis to the corresponding sulfonic acid in aqueous environments:

Ar-SO2Cl+H2OAr-SO3H+HCl\text{Ar-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HCl}

This reactivity necessitates anhydrous handling conditions and storage under inert atmospheres .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of compounds with broad antimicrobial and anticancer activities . For instance, biphenyl-4,4'-disulfonamides exhibit enhanced Lewis acidity and stability under oxidizing conditions, making them candidates for drug development . 2'-Methyl-biphenyl-3-sulfonyl chloride could similarly serve as a precursor for bioactive molecules, leveraging its methyl group to modulate lipophilicity and target binding.

Materials Science

The compound’s aromatic and sulfonyl groups may contribute to polymers or surfactants with unique thermal and surface properties. Research on biphenyl sulfonamide-based surfactants demonstrates reduced critical micelle concentrations (CMCs) and antimicrobial efficacy , suggesting potential applications in coatings or detergents.

SupplierLocationContact Information
Fluorochem LtdUnited Kingdomvernam@fluorochem.co.uk
ChemCollect GmbHGermanycontact@chemcollect.de

These suppliers specialize in fine chemicals and offer custom synthesis services .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, one-pot methods to improve yield and reduce waste.

  • Biological Screening: Evaluating derivatives for antimicrobial, antifungal, and anticancer activities.

  • Industrial Scalability: Investigating continuous-flow reactors for large-scale production.

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